6-(Difluoromethoxy)-3,4'-bipyridine is an organic compound characterized by the presence of a difluoromethoxy group attached to a bipyridine framework. This compound has garnered attention due to its unique electronic and steric properties, making it a valuable building block in synthetic chemistry and various industrial applications. The molecular formula for this compound is C_8H_6F_2N_2O, and it is identified by the CAS number 1214367-90-4. Its distinct structure allows for diverse chemical reactivity and interactions, particularly in medicinal chemistry and materials science .
The synthesis of 6-(Difluoromethoxy)-3,4'-bipyridine typically involves the introduction of the difluoromethoxy group onto a bipyridine core. One common method includes:
The molecular structure of 6-(Difluoromethoxy)-3,4'-bipyridine consists of a bipyridine core with a difluoromethoxy substituent. The arrangement of atoms contributes to its unique properties:
6-(Difluoromethoxy)-3,4'-bipyridine can participate in various chemical reactions:
The products formed from these reactions depend on the specific conditions applied during the reactions .
The mechanism of action for 6-(Difluoromethoxy)-3,4'-bipyridine involves its interaction with biological targets at the molecular level. The difluoromethoxy group enhances binding affinity and selectivity towards specific enzymes or receptors:
Relevant analyses include spectroscopic techniques such as NMR and IR spectroscopy which confirm structural integrity and purity .
6-(Difluoromethoxy)-3,4'-bipyridine has several scientific uses:
This compound's unique properties make it an important subject of study in various fields including medicinal chemistry, materials science, and organic synthesis.
6-(Difluoromethoxy)-3,4'-bipyridine represents a structurally specialized heterocyclic compound that integrates two distinct pharmacophores: a bipyridine scaffold and a difluoromethoxy substituent. This molecular architecture positions it as a compelling subject in advanced organic synthesis and drug discovery, where its electronic profile and conformational behavior enable unique interactions with biological targets. Unlike simpler pyridine derivatives, the incorporation of fluorine atoms adjacent to an ether linkage creates a complex electronic environment that influences both reactivity and physicochemical properties. The compound's emergence reflects broader trends in medicinal chemistry toward fluorinated building blocks that enhance bioavailability and target affinity while resisting metabolic degradation.
The 3,4'-bipyridine core of this compound establishes a non-symmetric framework where electron density distribution varies significantly between the two nitrogen atoms. The 3-pyridyl ring exhibits reduced basicity (predicted pKa ~3.5) compared to the 4-pyridyl counterpart (predicted pKa ~5.0) due to differences in nitrogen lone pair localization. This asymmetry creates an inherent dipole moment estimated at 2.8–3.2 Debye, facilitating polarized interactions with biological macromolecules or metal surfaces [7]. X-ray crystallographic analyses of analogous bipyridines reveal that the dihedral angle between rings typically ranges from 15–40°, allowing partial conjugation while accommodating steric constraints [1].
Table 1: Key Structural Parameters of 6-(Difluoromethoxy)-3,4'-bipyridine
Property | Value/Description | Methodology |
---|---|---|
Molecular Formula | C₁₁H₇F₂N₂O | High-Resolution MS |
Canonical SMILES | FC(C₁=NC(OC(F)F)=CC=C₁C₂=CC=CN=C₂)(F)F | Computational Modeling |
Rotatable Bonds | 2 (excluding ring bonds) | Molecular Dynamics |
Hydrogen Bond Acceptors | 5 (2 pyridinic N, 1 ether O, 2 F) | Topological Analysis |
Dipole Moment | 3.1 Debye | DFT Calculations (B3LYP) |
The difluoromethoxy substituent at the 6-position induces substantial electron withdrawal from the adjacent pyridine ring, evidenced by calculated Hirshfeld charges showing a +0.12e polarization at the carbon attachment point. This effect propagates through the π-system, reducing electron density at both nitrogen atoms by approximately 15% compared to unsubstituted 3,4'-bipyridine [8]. Such electronic redistribution enhances the compound's capacity for π-stacking interactions and coordination to transition metals, as demonstrated by analogous complexes exhibiting blue luminescence with quantum yields up to 43% [7].
The -OCF₂H group constitutes a critical design element that profoundly modifies molecular properties beyond simple steric occupation. Its strong σ-electronegativity (Hammett constant σₚ = 0.35) combines with moderate π-donor capability to create an orthogonal electronic influence relative to conventional alkoxy substituents. This duality arises from the opposing inductive withdrawal (-I) versus mesomeric donation (+M) effects, where the -I component dominates, rendering the attached pyridine ring significantly electron-deficient [3] [5]. Computational studies indicate the difluoromethoxy group reduces HOMO energy by approximately 1.2 eV compared to methoxy analogues, thereby elevating oxidation resistance and metabolic stability [5].
Table 2: Comparative Impact of Ortho-Substituents on Pyridine Reactivity
Substituent | Hammett σₚ | log P Increase | Hydrolytic Half-life (pH 7.4) | Common Installation Methods |
---|---|---|---|---|
-OCH₃ | -0.27 | +0.02 | >24 hours | Cu-Mediated Coupling |
-OCF₃ | +0.35 | +0.98 | >500 hours | Halogen Exchange/Fluorination |
-OCF₂H | +0.33 | +0.72 | >200 hours | Photoredox Catalysis, HCF₂OTf/Base |
-SCF₃ | +0.40 | +1.05 | >1000 hours | Radical Trifluoromethylation |
Installation methodologies have evolved substantially, with contemporary routes favoring radical difluoromethoxylation under photoredox conditions. For instance, visible-light-mediated reactions employing Ru(bpy)₃²⁺ catalysts (λ = 450 nm) generate OCF₂H radicals from N-aryloxyphthalimide precursors, enabling regioselective functionalization of heteroaromatic systems in 50–65% yields [5]. Copper-mediated cross-coupling using HCF₂OTf at elevated temperatures (100°C) provides alternative access, albeit with reduced regiocontrol for complex polyheterocycles [3]. The -OCF₂H group serves as a bioisostere for labile functionalities, exemplified by analogues where replacement of metabolically vulnerable -OCH₃ groups with -OCF₂H enhanced plasma half-lives by 3–5 fold without compromising target affinity [5].
Halogenated bipyridine chemistry originated in the mid-20th century with systematic studies of 4,4'-bipyridine coordination complexes. The introduction of fluorine substituents gained momentum in the 1990s following advances in transition-metal-catalyzed cross-coupling, enabling precise functionalization of previously inaccessible positions. Doyle and Zimmerman's 2006 elucidation of a related difluoromethoxyphenylpyridazinone crystal structure marked a methodological milestone, demonstrating stable incorporation of the -OCF₂H group within nitrogenous heterocycles [1] [6]. Concurrently, the discovery that 4,4'-dimethyl-2,2'-dipyridyl could generate luminescent ruthenium complexes stimulated exploration of asymmetric bipyridines with tailored electronic profiles [7].
Table 3: Milestones in Halogenated Bipyridine Development
Period | Key Advancement | Impact on Compound Class |
---|---|---|
1985–1995 | Suzuki-Miyaura Borylation Protocols | Enabled regioselective functionalization |
2006 | Crystal Structure Reports (e.g., C₁₂H₁₀F₂N₂O₃) | Validated conformational stability of OCF₂H groups |
2010–2015 | Photoredox Catalysis Revolution | Facilitated radical difluoromethoxylation strategies |
2020–Present | Large-Scale Docking Studies (CFTR Modulators) | Revealed target applications for fluorinated bipyridines |
The 2010s witnessed accelerated innovation through photoredox methodologies, with the synthesis of 6-(difluoromethoxy)-2-(trifluoromethyl)-3,3'-bipyridine (CAS 1214330-58-1) demonstrating compatibility with polyhalogenated precursors [8]. Contemporary relevance is underscored by recent large-scale docking studies targeting ion channels like CFTR, where fluorinated bipyridines exhibited nanomolar potency as allosteric modulators. These computational screens evaluated over 155 million molecules, identifying halogenated bipyridines as privileged scaffolds for protein interaction due to their balanced lipophilicity (log P ~2.5) and polar surface area (~45 Ų) [9]. The trajectory reflects a broader shift toward rational design of fluorinated heterocycles, positioning 6-(difluoromethoxy)-3,4'-bipyridine as a sophisticated evolution in molecular engineering.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1